molecular formula C20H34O B1663936 13-Hydroxystevane CAS No. 5749-44-0

13-Hydroxystevane

Cat. No.: B1663936
CAS No.: 5749-44-0
M. Wt: 290.5 g/mol
InChI Key: YGTSTEIKPUXITK-UHFFFAOYSA-N
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Description

13-Hydroxystevane is a diterpenoid compound with the molecular formula C20H34O. It is a member of the kaurane family of diterpenes, which are naturally occurring compounds found in higher plants, lichens, and liverworts. These compounds are known for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kauran-13-OL typically involves the use of natural precursors such as ent-kaurene. One common synthetic route includes the oxidation of ent-kaurene to form kaurenoic acid, followed by reduction to yield kauran-13-OL. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of kauran-13-OL may involve the extraction of ent-kaurene from plant sources, followed by chemical modification to obtain the desired compound. The process includes large-scale extraction, purification, and chemical transformation steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

13-Hydroxystevane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed

Scientific Research Applications

13-Hydroxystevane has a wide range of scientific research applications, including:

Mechanism of Action

13-Hydroxystevane exerts its effects through various molecular targets and pathways. It inhibits the production of reactive oxygen and nitrogen species, blocks the NF-κB pathway, and affects the activation of the NLRP3 inflammasome. These actions result in the modulation of cytokine production, transcription factors, and enzymes involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Kaurenoic Acid
  • Oridonin
  • Stevioside
  • Glaucocalyxin A and B
  • Eriocalyxin B
  • Kamebakaurin
  • Xylopic Acid

Uniqueness

13-Hydroxystevane is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other kaurane derivatives. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research .

Properties

CAS No.

5749-44-0

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-13-ol

InChI

InChI=1S/C20H34O/c1-14-12-19-10-6-15-17(2,3)8-5-9-18(15,4)16(19)7-11-20(14,21)13-19/h14-16,21H,5-13H2,1-4H3

InChI Key

YGTSTEIKPUXITK-UHFFFAOYSA-N

SMILES

CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C

Isomeric SMILES

C[C@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(C3)O)(CCCC4(C)C)C

Canonical SMILES

CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kauran-13-ol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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